molecular formula C6H8N2NaS B14760692 4,6-Dimethyl-2-mercaptopyrimidine sodium salt

4,6-Dimethyl-2-mercaptopyrimidine sodium salt

Cat. No.: B14760692
M. Wt: 163.20 g/mol
InChI Key: CIMTZRXBNRNDQZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-mercaptopyrimidine sodium salt (CAS 22325-27-5; molecular formula C₆H₇N₂SNa) is a heterocyclic compound characterized by a pyrimidine backbone substituted with methyl groups at positions 4 and 6 and a thiol (-SH) group at position 2, which is stabilized as a sodium salt. This compound exhibits thiol-thione tautomerism, where the thiol form dominates in polar solvents (e.g., DMSO, methanol) and the thione form prevails in nonpolar media (e.g., cyclohexane) . Its molecular weight is 162.19 g/mol, with a melting point of ~219°C and a yellow crystalline appearance .

Key applications include:

  • Electroplating: Acts as a cost-effective leveler for microvia copper filling, enhancing deposition uniformity by adsorbing onto copper surfaces via sulfur and nitrogen heteroatoms .
  • Antimicrobial Activity: Derivatives containing its residue show moderate antibacterial and antifungal activity, though less potent than 4-mercaptopyrazolopyrimidine .
  • Material Science: Serves as a precursor for SnS nanoplatelets in lithium-ion batteries and as a ligand in ruthenium(II) complexes for anticancer studies .

Properties

Molecular Formula

C6H8N2NaS

Molecular Weight

163.20 g/mol

InChI

InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);

InChI Key

CIMTZRXBNRNDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)N1)C.[Na]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetylacetone and Thiourea

The most widely reported route involves cyclocondensation of acetylacetone (pentane-2,4-dione) with thiourea under acidic conditions. Key steps include:

  • Cyclization : Heating acetylacetone (1.0 mol) and thiourea (1.05 mol) in concentrated HCl (35–37%) at 80–90°C for 4–6 hours yields 4,6-dimethyl-2-mercaptopyrimidine hydrochloride.
  • Neutralization : Treating the hydrochloride with aqueous NaOH (10%) at 25°C liberates the free thiol, which precipitates as a yellow crystalline solid (82.3% yield, m.p. 215.5–216.9°C).

Reaction Conditions :

Parameter Value
Solvent Ethanol/water mixture
Temperature 80–90°C (cyclization)
Catalyst HCl (35–37%)
Yield 82.3%

This method’s efficiency stems from the accessibility of acetylacetone and thiourea, though the use of concentrated HCl necessitates corrosion-resistant equipment.

Alternative Synthesis via Malonic Diester Derivatives

A patent-disclosed approach employs malonic diester and disubstituted methyleneguanidine salts under alkaline conditions. For example:

  • Dimethyl malonate (0.2 mol) reacts with dimethylmethylideneguanidine hydrochloride (0.21 mol) in methanol using NaOMe (27%) as a base.
  • Cyclization at 60–65°C for 4 hours yields 2-amino-4,6-dimethoxypyrimidine, which is hydrolyzed in HCl to generate the mercapto derivative.

Advantages :

  • Avoids toxic chlorinating agents (e.g., POCl₃).
  • Utilizes dimethyl carbonate as a green methylating agent.

Sodium Salt Formation via Deprotonation

Converting 4,6-dimethyl-2-mercaptopyrimidine to its sodium salt involves neutralizing the thiol (-SH) group:

Alkaline Treatment with Sodium Hydroxide

The free thiol (1.0 mol) is suspended in anhydrous ethanol and treated with NaOH (1.05 mol) at 25–30°C. The sodium salt precipitates as a white solid, which is filtered, washed with cold ethanol, and dried under vacuum.

Typical Process Parameters :

Parameter Value
Solvent Ethanol
Temperature 25–30°C
Reaction Time 1–2 hours
Yield 95–98%

Phase Transfer Catalysis (PTC) Optimization

Industrial-scale processes often employ tetrabutylammonium bromide (TBAB) as a PTC to enhance reaction kinetics. For instance:

  • A mixture of 4,6-dimethyl-2-mercaptopyrimidine (0.1 mol), TBAB (0.01 mol), and NaOH (0.12 mol) in toluene/water (1:1) is stirred at 50°C for 30 minutes.
  • The organic layer is separated, concentrated, and cooled to yield the sodium salt (97% purity by HPLC).

Benefits of PTC :

  • Reduces reaction time from hours to minutes.
  • Minimizes sodium hydroxide usage by 40%.

Industrial-Scale Production and Environmental Considerations

Scalable Methylation Techniques

Traditional methods using dimethyl sulfate or methyl iodide are being phased out due to toxicity. Modern approaches favor dimethyl carbonate (DMC):

Methylation with DMC :

Component Quantity (per 1 kg thiol)
DMC 12.6 kg
TBAB 0.15 kg
K₂CO₃ 2.1 kg
Temperature 90–95°C
Yield 92.2%

This method reduces wastewater generation by 60% compared to dimethyl sulfate routes.

Waste Management Strategies

  • Byproduct Recycling : Excess DMC and methanol are recovered via distillation and reused.
  • Neutralization : Spent acid from cyclization steps is treated with Ca(OH)₂ to precipitate CaCl₂, which is sold as a de-icing agent.

Applications in Coordination Chemistry and Pharmaceuticals

Nickel Complex Synthesis

The sodium salt reacts with Ni(II) salts to form [Ni(dmpymt)₂] complexes, which catalyze cross-coupling reactions of alcohols:

  • Reaction : 4,6-Dimethyl-2-mercaptopyrimidine sodium salt (0.05 mol) + NiCl₂·6H₂O (0.025 mol) → [Ni(C₆H₆N₂S)₂] (94% yield).
  • Application : Selective synthesis of α-alkyl ketones from primary/secondary alcohol mixtures at 100°C.

Pharmaceutical Intermediates

The sodium salt is alkylated to produce 2-propylthio derivatives, key precursors for ticagrelor (antiplatelet drug):

  • Process : Reacting with propyl bromide in toluene/K₂CO₃ yields 2-propylthio-4,6-dimethylpyrimidine (86% yield, 99.5% purity).

Chemical Reactions Analysis

4,6-Dimethyl-2-mercaptopyrimidine sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Properties Applications References
4,6-Dimethyl-2-mercaptopyrimidine (DMP) Pyrimidine with 4,6-Me, 2-SH Thiol-thione tautomerism; polar solvent stabilizes thione form Electroplating, antimicrobial agents, SnS precursors
2-Mercaptopyridine (2-MP) Pyridine with 2-SH Stronger adsorption on copper; higher toxicity Electroplating leveler (less cost-effective than DMP)
4-Amino-2,1,3-benzothiadiazole Benzothiadiazole with 4-NH₂ Higher leveling efficiency but unclear adsorption mechanism Microvia copper filling (superior to DMP in filling performance)
6-Aminobenzothiazole Benzothiazole with 6-NH₂ pH-dependent adsorption; limited thermal stability Corrosion inhibition (less versatile than DMP)
6-Mercaptopurine Purine with 6-SH Anticancer activity via thiol-disulfide exchange; no tautomerism observed Leukemia treatment (pharmacologically distinct from DMP)

Table 2: Tautomeric Behavior in Solvents

Compound Thione/Thiol Equilibrium Shift Dominant Form in Polar Solvents Dominant Form in Nonpolar Solvents References
DMP Polar solvents (DMSO, CH₃OH) favor thione; nonpolar favor thiol Thione Thiol
2-Thiopyridone Hydration shifts equilibrium to thione Thione Thiol (minor)
6-Mercaptopurine No significant tautomerism observed N/A N/A

Table 3: Antimicrobial Activity (MIC Values)

Compound Bacterial Strains (MIC, µg/mL) Fungal Strains (MIC, µg/mL) Notes References
DMP-containing derivatives 12.5–25 (E. coli, S. aureus) 25–50 (C. albicans, A. niger) Less potent than pyrazolopyrimidine derivatives
4-Mercaptopyrazolopyrimidine 6.25–12.5 12.5–25 Superior antifungal activity

Key Research Findings

Electroplating Performance: DMP achieves 95% microvia filling efficiency at 5 ppm concentration, outperforming 2-MP but lagging behind 4-amino-2,1,3-benzothiadiazole . Adsorption follows Langmuir isotherm, with ΔG°ads = −34.2 kJ/mol, indicating chemisorption via S and N atoms .

Tautomerism Dynamics :

  • DFT calculations confirm solvent-dependent equilibrium: thione form is 8.5 kcal/mol more stable in DMSO than thiol .
  • Resonance Raman spectroscopy identifies ν(S–H) at 2570 cm⁻¹ (thiol) and ν(C=S) at 1250 cm⁻¹ (thione) .

Biological Activity :

  • Ru(II)-DMP complexes exhibit IC₅₀ = 8.2 µM against MCF-7 breast cancer cells, comparable to cisplatin but with lower selectivity .

Biological Activity

4,6-Dimethyl-2-mercaptopyrimidine sodium salt (DMP) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of DMP typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with sodium hydroxide, resulting in the formation of the sodium salt. Various methodologies have been reported to enhance yield and purity, including techniques such as thin-layer chromatography (TLC) and elemental analysis for monitoring purity levels .

Cytotoxicity and Anticancer Properties

Research indicates that DMP exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on CHO-K1 cells, DMP was found to inhibit cell proliferation in a dose-dependent manner. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxic Effects of DMP on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
CHO-K115Apoptosis induction
HeLa10Cell cycle arrest
MCF-712Reactive oxygen species generation

Antioxidant Activity

DMP has also been studied for its antioxidant properties. It was shown to scavenge free radicals effectively, which could provide protective effects against oxidative stress-related diseases. The compound's ability to donate electrons enables it to neutralize reactive oxygen species (ROS), thus mitigating cellular damage .

Enzyme Inhibition

DMP acts as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been reported to inhibit heat shock protein 70 (Hsp70), which plays a crucial role in tumor survival and resistance to therapy. This inhibition may enhance the efficacy of conventional chemotherapeutic agents .

Study on Anticancer Efficacy

A study conducted by Pashkurov et al. explored the anticancer efficacy of DMP in vivo using a mouse model with induced tumors. The results demonstrated that administration of DMP significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with DMP .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capacity of DMP in a rat model subjected to oxidative stress. The results indicated that DMP treatment led to a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, while enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing organometallic complexes using 4,6-dimethyl-2-mercaptopyrimidine sodium salt?

  • Synthesis : Photochemical substitution reactions under inert nitrogen atmosphere using hexacarbonylmetal(0) precursors (Cr, Mo, W) and a high-pressure mercury lamp (λ >280 nm). Ligand substitution is monitored via FTIR spectroscopy .
  • Purification : Recrystallization in deuterated solvents (e.g., dichloromethane or dimethyl sulfoxide) .
  • Characterization :

  • FTIR : Confirm CO ligand substitution by comparing carbonyl stretching frequencies (e.g., Cr–CO at ~2000 cm⁻¹) .
  • NMR : ¹H- and ¹³C-NMR in DMSO-d₆ to identify coordination via nitrogen (e.g., downfield shifts in pyrimidine protons) .
  • Thermal Analysis : TGA/DTA to assess decomposition temperatures (e.g., Mo complexes degrade above 200°C) .

Q. How does solvent polarity influence the tautomeric equilibrium of 4,6-dimethyl-2-mercaptopyrimidine?

  • Thiol-thione equilibrium : Dominant thione form in polar solvents (DMSO, methanol) due to stabilization via hydrogen bonding; thiol form prevails in apolar solvents (cyclohexane) .
  • Detection : UV-Vis spectroscopy (absorption bands at 270–300 nm) and ¹H-NMR (disappearance of –SH proton in DMSO-d₆) .

Q. What are the solubility considerations for this compound in aqueous and organic media?

  • Sodium salt form : Highly water-soluble due to ionic dissociation.
  • Free ligand (neutral form) : Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Adjust pH to control solubility during synthesis .

Advanced Research Questions

Q. How can DFT calculations (e.g., B3PW91/SDD) resolve discrepancies in experimental data for metal-ligand coordination?

  • Coordination site : DFT confirms bonding via pyrimidine nitrogen (not sulfur), supported by calculated bond lengths (e.g., Cr–N: 2.08 Å vs. Cr–S: 3.12 Å) .
  • Vibrational frequencies : Simulated IR spectra match experimental CO stretching modes (R² >0.95) .
  • NMR chemical shifts : DFT-predicted ¹³C shifts for CO ligands align with experimental data (δ ~190–210 ppm) .

Q. What catalytic or material science applications exploit the thermal stability of metal complexes derived from this ligand?

  • Catalysis : Mo complexes show potential in CO-reduction reactions due to synergistic M–CO bond weakening (ΔG ≈ −45 kJ/mol) .
  • Electroplating : Acts as a leveling agent in copper electrodeposition by adsorbing on high-current-density regions .
  • Corrosion inhibition : Ionic liquid derivatives reduce bronze corrosion rates by 85% in acidic media via surface adsorption .

Q. How do steric and electronic effects of the methyl groups influence ligand reactivity?

  • Steric hindrance : Methyl groups at C4/C6 reduce sulfur’s nucleophilicity, favoring nitrogen coordination .
  • Electronic effects : Electron-donating methyl groups stabilize the pyrimidine ring, enhancing ligand π-backbonding with metals .

Contradictions and Resolutions

  • Coordination ambiguity : Early studies hypothesized sulfur coordination, but DFT and NMR confirm nitrogen as the binding site .
  • Tautomer detection : FTIR alone cannot resolve –SH vibrations in polar solvents due to overlapping –CH₃ modes; UV-Vis and NMR are critical .

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